molecular formula C16H23NO3S B14481480 2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid CAS No. 67688-64-6

2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid

Katalognummer: B14481480
CAS-Nummer: 67688-64-6
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: MDOSBVCCUJMLFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid is an organic compound with a complex structure that includes an acetamido group, a benzylsulfanyl group, and a methylhexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Group: This step involves the introduction of the benzylsulfanyl group onto a suitable precursor molecule. This can be achieved through nucleophilic substitution reactions using benzylthiol and an appropriate leaving group.

    Introduction of the Acetamido Group: The acetamido group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Methylhexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzylthiol, acetyl chloride, acetic anhydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetamido-5-bromobenzoic acid: Similar structure but with a bromine atom instead of the benzylsulfanyl group.

    5-Acetamido-2-hydroxy benzoic acid: Contains a hydroxyl group instead of the benzylsulfanyl group.

Uniqueness

2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

67688-64-6

Molekularformel

C16H23NO3S

Molekulargewicht

309.4 g/mol

IUPAC-Name

2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid

InChI

InChI=1S/C16H23NO3S/c1-12(18)17-14(15(19)20)9-10-16(2,3)21-11-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3,(H,17,18)(H,19,20)

InChI-Schlüssel

MDOSBVCCUJMLFT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CCC(C)(C)SCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.